O-去甲基文拉法辛 N-二聚体

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Research on Venlafaxine and its metabolites, including O-Desmethylvenlafaxine, often focuses on the synthesis of these compounds for pharmacological studies or the development of analytical methods. The synthesis of O-Desmethyl Venlafaxine typically involves demethylation processes of Venlafaxine. One method for synthesizing derivatives of Venlafaxine includes changes to its molecular structure to create analogs or metabolites for various studies, but specific methods for creating an N-dimer form are not readily available in the public domain (Yang Yong-zhong, 2010).

Molecular Structure Analysis

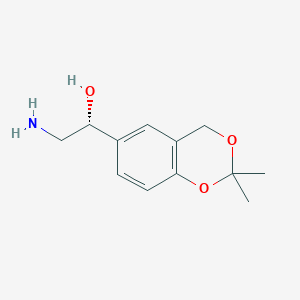

The molecular structure of O-Desmethyl Venlafaxine is characterized by the absence of a methyl group compared to Venlafaxine, affecting its interaction with neurotransmitter reuptake transporters. The introduction of an N-dimer would imply the formation of a complex where two ODV molecules are linked, potentially altering its pharmacological profile and molecular interactions. Molecular structure analysis can be conducted through techniques such as crystal structure analysis to understand the configuration and conformation of such compounds (J. Daiß et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving O-Desmethyl Venlafaxine, such as its formation from Venlafaxine through metabolic pathways, involve cytochrome P450 enzymes. The chemical properties of ODV, including its reactivity and stability, are crucial for its pharmacological activity and its analysis in biological matrices. Studies on the degradation and transformation of Venlafaxine and ODV under various conditions can provide insights into their chemical behavior in environmental and physiological contexts (M. J. García-Galán et al., 2016).

Physical Properties Analysis

The physical properties of O-Desmethyl Venlafaxine, such as solubility, melting point, and crystalline form, influence its formulation and bioavailability. Analytical methods, including high-performance liquid chromatography, are employed to measure and understand the physical characteristics of Venlafaxine and its metabolites in various samples (S. Dubey et al., 2020).

Chemical Properties Analysis

The chemical properties analysis of O-Desmethyl Venlafaxine and its potential N-dimer form would focus on their pharmacodynamics and pharmacokinetics. This includes understanding how these compounds interact with biological targets, such as serotonin and norepinephrine transporters, and how they are metabolized and excreted from the body. The role of cytochrome P450 enzymes in the metabolism of Venlafaxine to ODV and further modifications has been well documented (M. Shams et al., 2006).

科学研究应用

药代动力学研究

O-去甲基文拉法辛是文拉法辛的主要代谢物,在治疗药物监测 (TDM) 中发挥着重要作用,提供了文拉法辛在治疗重度抑郁症和焦虑症中的代谢和疗效见解。一项研究开发了一种简单的 HPLC 方法,用于同时定量人唾液中的文拉法辛和 O-去甲基文拉法辛,突出了其在接受文拉法辛治疗的患者中进行 TDM 的潜力,尤其是在怀疑代谢异常或依从性低的情况下 (Dziurkowska 和 Wesołowski,2013)。

遗传多态性

研究表明,CYP2D6 多态性通过改变 O-去甲基文拉法辛的代谢,显著影响文拉法辛的临床疗效。一项研究强调了在文拉法辛治疗中考虑 CYP2D6 基因型的重要性,以提高老年患者的耐受性并避免不良反应 (Whyte 等,2006)。

药物相互作用和代谢

探索了在自然条件下联用药物对文拉法辛和 O-去甲基文拉法辛血清水平的影响,结果表明与其他精神药物联用与 O-去甲基文拉法辛/文拉法辛比率降低有关,表明接受多药治疗的患者代谢减少 (Unterecker 等,2012)。

治疗药物监测 (TDM)

另一项研究利用液相色谱-高分辨率质谱法对新生儿头发进行分析,以揭示妊娠期暴露于文拉法辛,包括测定 O-去甲基文拉法辛。该方法提供了一种检测文拉法辛及其代谢物的灵敏且特异的方法,证明了头发分析在监测和研究子宫内暴露于抗抑郁药中的效用 (Favretto 等,2010)。

未来方向

Future research could focus on exploring the relationship between the activity of drug-metabolizing enzymes, assessed by a phenotypic approach, and the concentrations of Venlafaxine and O-Desmethyl Venlafaxine . This could contribute to precision medication in clinical practice and inspire other drugs with pre-system metabolism .

属性

CAS 编号 |

1187545-61-4 |

|---|---|

产品名称 |

O-Desmethyl Venlafaxine N-Dimer |

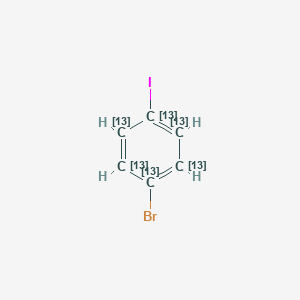

分子式 |

C₃₂H₄₈N₂O₄ |

分子量 |

524.73 |

同义词 |

4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]methylamino]methyl]phenol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。